molecular formula C25H17N B11950640 1,3-Diphenylbenzo[f]quinoline CAS No. 3837-42-1

1,3-Diphenylbenzo[f]quinoline

Cat. No.: B11950640
CAS No.: 3837-42-1
M. Wt: 331.4 g/mol
InChI Key: VVGPJJDXVQKKFH-UHFFFAOYSA-N
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Description

1,3-Diphenylbenzo[f]quinoline (CAS 3837-42-1) is an aromatic organic compound with the molecular formula C₂₅H₁₇N and a molecular weight of 331.41 . This benzo[f]quinoline derivative serves as a valuable scaffold in medicinal chemistry, particularly in the development of potential anticancer agents. Research indicates that related polycyclic structures, such as 1,3-diphenylbenzo[f][1,7]naphthyridines, are designed and synthesized as potent cytotoxic compounds that inhibit human DNA topoisomerase IIα (Topo IIα) . Topoisomerase enzymes are critical targets in oncology because they manage DNA topology during replication and transcription processes, and their inhibition can lead to cell death in rapidly dividing cancer cells . The synthetic utility of this chemical class is demonstrated through efficient one-pot reactions like the intermolecular imino Diels-Alder reaction, which is known for its atom economy and regio-selectivity . Researchers utilize this and similar quinoline-based compounds to explore new therapeutic strategies against a panel of human cancer cell lines, including lung (NCI-H23), colon (HCT15), and gastric (NUGC-3) cancers . For research purposes only. Not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diphenylbenzo[f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H17N/c1-3-9-18(10-4-1)22-17-24(20-12-5-2-6-13-20)26-23-16-15-19-11-7-8-14-21(19)25(22)23/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGPJJDXVQKKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389127
Record name Benzo[f]quinoline, 1,3-diphenyl-
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Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3837-42-1
Record name Benzo[f]quinoline, 1,3-diphenyl-
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URL https://comptox.epa.gov/dashboard/DTXSID20389127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIPHENYL-BENZO(F)QUINOLINE
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Advanced Synthetic Methodologies for 1,3 Diphenylbenzo F Quinoline and Analogues

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect in the synthesis of complex molecules like 1,3-diphenylbenzo[f]quinoline, ensuring the precise placement of functional groups. Modern synthetic chemistry has produced a variety of powerful methods to achieve this control.

Intermolecular and Intramolecular Imino Diels-Alder Reactions

The imino Diels-Alder reaction, a powerful tool for constructing nitrogen-containing six-membered rings, has been effectively utilized for the synthesis of benzo[f]quinoline (B1222042) derivatives. This reaction can proceed through either an intermolecular or intramolecular pathway.

Intermolecular Imino Diels-Alder Reactions

In the intermolecular approach, an imine, often generated in situ from an amine and an aldehyde, reacts with a dienophile. A notable example is the synthesis of 1,3-diphenylbenzo[f] nih.govsioc-journal.cnnaphthyridine derivatives, which are structurally analogous to this compound. researchgate.net These compounds have been synthesized through an intermolecular imino Diels-Alder reaction, and a series of twenty such derivatives were prepared and evaluated for their biological activities. researchgate.netthieme-connect.com The Povarov reaction, a classic example of an imino Diels-Alder cycloaddition, is a versatile method for preparing tetrahydroquinolines, which can be subsequently oxidized to quinolines. lucp.net The reaction typically involves the condensation of an aniline (B41778), an aldehyde, and an electron-rich alkene under acidic catalysis. lucp.net The use of catalysts like iodine has been shown to be effective in promoting the three-component coupling of aldehydes and anilines with dienophiles to afford quinoline (B57606) derivatives. researchgate.net For instance, the reaction of naphthalen-2-amine, an arylaldehyde, and acetophenone (B1666503) or acetone (B3395972) in the presence of 5 mol% iodine in THF yields benzo[f]quinoline derivatives in high yields. semanticscholar.org

Intramolecular Imino Diels-Alder Reactions

The intramolecular imino Diels-Alder reaction offers a pathway to construct fused ring systems with high stereocontrol. In this variant, the diene and dienophile are tethered within the same molecule. While direct synthesis of this compound via this method is less commonly reported, the strategy has been successfully applied to synthesize various substituted quinolines and related fused heterocycles. nih.gov For example, an intramolecular imino Diels-Alder reaction promoted by BF3·OEt2/DDQ has been used to afford substituted quinolines. nih.gov This approach has also been employed in the synthesis of complex natural products containing a quinoline moiety. nih.gov

Three-Component Coupling Reactions

Three-component coupling reactions are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single step, often with high atom economy. An efficient method for the regioselective synthesis of C1-functionalized 3-arylbenzo[f]quinoline has been developed via a one-pot three-component reaction. rsc.org This reaction utilizes a β-ketoester, 2-naphthylamine, and an aromatic aldehyde, with 10 mol% camphorsulfonic acid as the catalyst in acetonitrile (B52724) at 70 °C, proceeding via a γ-selective aromatization. rsc.org This protocol demonstrates broad substrate scope and provides good yields. rsc.org

The following table summarizes the synthesis of various C1-functionalised 3-arylbenzo[f]quinolines using this three-component approach.

Aldehyde (ArCHO)β-KetoesterProductYield (%)
Benzaldehyde (B42025)Ethyl acetoacetateEthyl 3-phenylbenzo[f]quinoline-1-carboxylate85
4-MethylbenzaldehydeEthyl acetoacetateEthyl 3-(p-tolyl)benzo[f]quinoline-1-carboxylate88
4-MethoxybenzaldehydeEthyl acetoacetateEthyl 3-(4-methoxyphenyl)benzo[f]quinoline-1-carboxylate90
4-ChlorobenzaldehydeEthyl acetoacetateEthyl 3-(4-chlorophenyl)benzo[f]quinoline-1-carboxylate82
BenzaldehydeMethyl acetoacetateMethyl 3-phenylbenzo[f]quinoline-1-carboxylate83

Table based on data from a one-pot three-component regioselective synthesis of C1-functionalised 3-arylbenzo[f]quinoline. rsc.org

Furthermore, other Lewis acids such as Yb(OTf)3 have been shown to be efficient catalysts for the synthesis of 3-arylbenzo[f]quinoline-1,2-dicarboxylate derivatives through an imino-Diels-Alder type three-component reaction. dntb.gov.ua

Oxidative Annulation Pathways

Oxidative annulation strategies have become powerful tools for the synthesis of quinolines and their derivatives, often involving C-H bond activation. mdpi.com These methods can be categorized into transition metal-catalyzed and metal-free protocols.

Transition metal catalysis provides a versatile platform for the regioselective functionalization of C-H bonds to construct the benzo[f]quinoline core.

Rhodium: Rhodium catalysts have been employed for the C-H activation/annulation of 1-naphthylamides with maleimides to synthesize benzo[d,e]quinoline-spiro-succinimides. rsc.org This reaction utilizes picolinamide (B142947) as a directing group and demonstrates good functional group tolerance and yields. rsc.org While not directly yielding this compound, this methodology highlights the potential of rhodium catalysis in functionalizing naphthalene-based precursors. Rh(III)-catalyzed C-H activation has also been used in the synthesis of various heterocycles with sp3-carbon centers. mdpi.com

Ruthenium: Ruthenium-catalyzed C-H arylation has been used as a key step in a synthetic approach to dibenzo[f,h]quinolines from 2-phenylpyridine (B120327) and aryl bromides. researchgate.net This demonstrates the utility of ruthenium in building complex polycyclic aromatic systems containing a quinoline core.

Cobalt: Cobalt catalysts, being more earth-abundant and economical, have gained significant attention. sioc-journal.cn Cobalt(III)-catalyzed C-8 dienylation of quinoline N-oxides with allenes has been reported. thieme-connect.com This methodology was successfully extended to benzo[f]quinoline N-oxide, affording the corresponding dienylated product in a 75% yield. thieme-connect.com Furthermore, cobalt-catalyzed C-H activation has been used to synthesize multi-substituted quinolines from acylanilines and alkynes. sioc-journal.cn

Copper: Copper catalysis is another cost-effective and low-toxicity option for C-H functionalization. researchgate.net A method for the synthesis of 2-acetylbenzo[f]quinolines has been reported, involving the reaction of benzo[f]quinolines with ethanol (B145695) and carbon tetrachloride catalyzed by copper-containing catalysts. researchgate.net

The table below provides examples of transition metal-catalyzed synthesis of benzo[f]quinoline analogues.

Catalyst SystemReactantsProduct TypeYield (%)Reference
Cp*Co(CH3CN)32Benzo[f]quinoline N-oxide, Allenyl carbonateC-8 dienylated benzo[f]quinoline75 thieme-connect.com
Cu-containing catalystBenzo[f]quinoline, C2H5OH, CCl43-Acetylbenzo[f]quinoline- researchgate.net
Rh(II) acetate (B1210297) dimerN-(naphthalene-1-yl)picolinamide, N-methyl maleimideBenzo[d,e]quinoline-spiro-succinimideGood to excellent rsc.org
Ru(II) catalyst2-Phenylpyridine, Aryl bromideDibenzo[f,h]quinoline derivative- researchgate.net

The development of metal-free synthetic methods is a key goal in green chemistry. Several metal-free oxidative cyclization strategies have been reported for the synthesis of quinolines and benzo[f]quinolines. A notable example is the Skraup reaction, a classic method for quinoline synthesis. In an interesting variation, the reaction of 1,4,5,6,8-pentafluoro-2-naphthylamine with glycerol (B35011) in sulfuric acid unexpectedly yielded a polyfluorinated benzo[f]quinoline through electrophilic substitution of a fluorine atom. mdpi.com This occurs via conjugate addition of the naphthylamine to acrolein (formed from glycerol dehydration), followed by cyclization and rearomatization. mdpi.com

Another metal-free approach involves the direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, which provides 3-substituted or 3,4-disubstituted quinolines in moderate to excellent yields. frontiersin.orgfrontiersin.org This reaction proceeds through a transamination, oxidation, intramolecular cyclization, and subsequent dehydration-aromatization sequence. frontiersin.org Additionally, the oxidative cycloisomerization of o-cinnamylanilines using KOtBu as a mediator and DMSO as an oxidant at room temperature offers an efficient route to polysubstituted quinolines. organic-chemistry.org

Dehydration or dehydrative coupling reactions represent an atom-economical approach to form new bonds by eliminating a molecule of water. While specific examples for the direct synthesis of this compound via this method are not extensively detailed, the principle is applied in various related quinoline syntheses. For instance, the synthesis of isoindolo[2,1-a]quinoline-5,11-diones can involve a thermal cyclodehydration step. nih.gov Many acid-catalyzed cyclization reactions, such as the Friedländer synthesis, inherently involve a dehydration step to form the final aromatic quinoline ring. A Brønsted acid-promoted synthesis of quinolines has been described that proceeds via a homo-diaza-Cope rearrangement, ultimately leading to the quinoline core through a process that involves dehydration. researchgate.net

Friedländer Quinoline Synthesis Modifications

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a cornerstone for quinoline synthesis. wikipedia.orgorganic-chemistry.org Modern modifications have aimed to improve yields, shorten reaction times, and employ more environmentally benign conditions.

The traditional reaction often requires harsh conditions, such as high temperatures and strong acids or bases, which can limit its applicability with sensitive functional groups. academie-sciences.fr To overcome these limitations, various catalysts have been introduced. These include Lewis acids, Brønsted acids, and solid-supported catalysts. wikipedia.org For instance, the use of iodine and various Lewis acids has been shown to effectively catalyze the Friedländer reaction. wikipedia.org

A significant advancement is the use of solvent-free conditions, which aligns with the principles of green chemistry. ijcce.ac.ir For example, heating a mixture of a 2-aminoaryl ketone and an α-methylene carbonyl compound with a catalytic amount of silica-supported P2O5 at 80°C under solvent-free conditions provides the corresponding quinoline derivatives in high yields and with short reaction times. ijcce.ac.ir

The reaction mechanism can proceed through two primary pathways. The first involves an initial aldol (B89426) addition to form an adduct, which then undergoes dehydration and subsequent imine formation to yield the quinoline. Alternatively, the reaction can begin with the formation of a Schiff base, followed by an intramolecular aldol reaction and dehydration. wikipedia.org

Povarov Reaction and Cycloisomerisation

The Povarov reaction is a powerful tool for synthesizing quinoline derivatives, including benzo[f]quinolines. It is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene. wikipedia.org This multicomponent reaction typically involves an aniline, a benzaldehyde, and an alkene, often catalyzed by a Lewis acid to activate the imine. wikipedia.orgbeilstein-journals.org

One notable application of the Povarov reaction is the synthesis of this compound. In a specific example, the reaction of N-benzyl-2-naphthylamine with phenylacetylene, catalyzed by a tris(pentafluorophenyl)borane/TfOH system, yielded this compound in good yield. amazonaws.com The mechanism involves the formation of a Schiff base from the aniline and aldehyde, which is then activated by the Lewis acid. The electron-rich alkene adds to the activated imine, followed by an electrophilic aromatic substitution and subsequent elimination steps to form the quinoline ring. wikipedia.org

Recent advancements have focused on expanding the scope and efficiency of the Povarov reaction. For instance, an iodine-mediated formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes has been developed for the direct synthesis of substituted quinolines. organic-chemistry.org This method proceeds through a cascade of iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization. organic-chemistry.org

Cascade Reactions and One-Pot Procedures

Cascade reactions and one-pot procedures offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several such strategies have been developed for the synthesis of benzo[f]quinolines.

One approach involves the irradiation of 3-(naphthylamino)-2-alkene imines, which allows for the regioselective preparation of substituted benzo[f]- and benzo[h]quinolines in good to high yields. unirioja.es This photochemical method proceeds through a six-electron electrocyclic process. unirioja.es

Another example is a one-pot, three-component reaction for synthesizing various fused quinoline derivatives, including benzo[f]quinolines. This method utilizes aryl amines, aromatic aldehydes, and cyclic ketones with camphorsulfonic acid as the catalyst. rsc.org This protocol has been successfully applied to the synthesis of steroid-substituted benzo[f]quinolines. rsc.org

Furthermore, a cascade strategy for the regioselective synthesis of 1,3-diazaheterocycle-fused [1,2-a]quinoline derivatives has been reported. nih.gov This metal-free, one-pot protocol involves the reaction of 2-fluorobenzaldehyde (B47322) and heterocyclic ketene (B1206846) aminals, leading to the formation of C=C and C–N bonds in a single step. nih.gov These cascade reactions highlight the trend towards more sophisticated and efficient synthetic routes for complex heterocyclic systems.

Catalytic Approaches in Benzoquinoline Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. The synthesis of benzoquinolines has greatly benefited from the development of various catalytic systems.

Lewis Acid Catalysis

Lewis acids are frequently employed to catalyze the synthesis of quinolines and their fused analogs. wikipedia.org They function by activating carbonyl groups or imines towards nucleophilic attack. For instance, boron trifluoride has been used to catalyze the three-component Mannich-type reaction of o-aminobenzaldehydes, ketones, and 2-methylindoles to produce quinoline-fused 1-benzazepines. rsc.org

In the context of the Povarov reaction for synthesizing quinolines, Lewis acids like boron trifluoride are essential for activating the intermediate Schiff base. wikipedia.org Other Lewis acids, such as yttrium triflate, have also been utilized. wikipedia.org The choice of Lewis acid can influence the regioselectivity of the reaction. wikipedia.org Furthermore, Lewis acids such as AlBr3 have been noted as suitable catalysts for the synthesis of benzo[f]quinolinones. google.com

Nanocatalyzed Protocols

In recent years, nanocatalysts have emerged as highly efficient and often reusable catalysts for a variety of organic transformations, including quinoline synthesis. Their high surface-area-to-volume ratio and unique electronic properties contribute to their enhanced catalytic activity.

Several nanocatalyzed protocols for the Friedländer synthesis of quinolines have been reported. For example, a core-shell nanocatalyst, Fe3O4@SiO2–APTES-TFA, has been developed for the solvent-free Friedländer synthesis at 100 °C, achieving high yields in very short reaction times. nih.gov Another magnetic nanocatalyst, Fe3O4@SiO2/ZnCl2, has also proven effective for the same reaction under solvent-free conditions at a lower temperature of 60 °C. nih.gov

The use of nanocatalysts extends to multicomponent reactions as well. A nanomagnetic catalyst, Fe3O4@SiO2@(CH2)3NH(CH2)2O2P(OH)2, has been used for the synthesis of benzo-[h]quinoline-4-carboxylic acid derivatives from pyruvic acid, naphthylamine, and benzaldehydes under solvent-free conditions. nih.gov These examples underscore the potential of nanocatalysis to provide greener and more efficient routes to benzoquinoline derivatives.

Solid Acid Catalysis (e.g., Nafion NR50)

Solid acid catalysts offer several advantages over their homogeneous counterparts, including ease of separation, reusability, and reduced environmental impact. Nafion, a perfluorinated sulfonic acid polymer, is a prominent example of a solid acid catalyst that has found application in quinoline synthesis.

Photoredox Catalysis in Related Systems

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. mdpi.com While direct photoredox-catalyzed synthesis of this compound is not extensively documented, the principles have been successfully applied to the synthesis of related quinoline and benzoquinoline systems, demonstrating the potential of this approach.

This methodology utilizes a photocatalyst, often an iridium or ruthenium complex, that absorbs visible light to reach an excited state. beilstein-journals.orgresearchgate.net In this state, the catalyst can initiate single-electron transfer (SET) processes with organic substrates, generating radical intermediates that can undergo cyclization to form complex heterocyclic structures. mdpi.comacs.org For instance, a highly regioselective photocatalytic strategy has been reported for synthesizing a library of polyheteroaromatic compounds, including benzo[f]quinolines. beilstein-journals.org This process involves the one-electron reduction of diazonium salts, using fac-Ir(ppy)₃ as the photoredox catalyst at room temperature, to generate aryl radicals that drive the formation of the polycyclic system. beilstein-journals.org

Similarly, visible-light-mediated cyclization has been used to produce highly substituted quinolines from 2-vinylanilines. In the presence of an iridium photocatalyst, these reactions proceed efficiently, showcasing excellent functional group tolerance under mild conditions. nih.gov Another innovative approach involves the radical azidation of cyclopropenes using a hypervalent iodine reagent as an azide (B81097) radical source under visible light, which yields multisubstituted quinolines. acs.org These examples underscore the capability of photoredox catalysis to construct the quinoline core structure, suggesting its applicability for creating the benzo[f]quinoline skeleton of molecules like this compound.

Advanced Reaction Conditions and Techniques

The optimization of reaction conditions is crucial for the efficient synthesis of complex molecules. Techniques such as microwave-assisted synthesis and solvent-free reactions, guided by the principles of green chemistry, represent significant advances in the field.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. lew.robenthamdirect.com The application of microwave irradiation has been shown to be highly effective in the synthesis of various quinoline and benzo[f]quinoline derivatives.

For example, a one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives was achieved using microwave irradiation. lew.ro The reaction of benzo[f]quinoline, a 2-bromo-acetophenone, and an electron-deficient alkyne in 1,2-epoxybutane (B156178) at 120°C for 30 minutes under microwave conditions produced the desired products in good yields. lew.ro In stark contrast, the same reaction under classical heating conditions required 12 days and resulted in a yield of less than 2%. lew.ro This demonstrates a significant rate enhancement and improved efficiency offered by microwave assistance.

Similarly, quinoline-fused 1,4-benzodiazepines have been synthesized in excellent yields (92–97%) in a microwave reactor at 80°C, a significant improvement over conventional methods. rsc.orgresearchgate.net The Friedländer annulation, a classic method for quinoline synthesis, has also been adapted to microwave conditions, using catalysts like zinc triflate or Nafion NR50, often under solvent-free conditions, to produce various quinolines efficiently. mdpi.comnih.gov

Product SystemConventional MethodMicrowave-Assisted MethodYield ImprovementReference
Benzo[f]pyrrolo[1,2-a]quinolines12 days, <2% yield30-120 min, 36-48% yieldSubstantial lew.ro
Fused Quinolines (Friedländer)N/A5-10 min, 90-95% yieldN/A nih.gov
Quinoline-fused Benzodiazepines62-65% yield80°C, 92-97% yieldSignificant rsc.orgresearchgate.net
Dihydropyrido[2,3-d]pyrimidines20 h, 38% yield8 min, 82% yieldSignificant acs.org

Solvent-Free Conditions

Conducting chemical reactions without a solvent offers significant environmental and economic advantages, including reduced waste, lower costs, and simplified purification procedures. core.ac.uk This approach is a cornerstone of green chemistry and has been successfully applied to the synthesis of quinolines and their fused polycyclic analogues.

The Friedländer reaction, for instance, can be performed efficiently under solvent-free conditions. One study reports the synthesis of quinolines and fused polycyclic quinolines by heating a 2-aminoaryl ketone, a β-ketoester or ketone, and a magnetite nanoparticle-supported acidic ionic liquid at 70°C. tandfonline.com This method not only avoids the use of volatile organic solvents but also allows for the easy separation and reuse of the magnetic catalyst. tandfonline.comresearchgate.net Similarly, zinc triflate has been used as a reusable catalyst for the Friedländer annulation under solvent-free microwave irradiation conditions. nih.gov

The Hantzsch procedure for synthesizing polyhydro-quinolines has also been adapted to be solvent-free. researchgate.net These examples highlight a clear trend towards eliminating traditional solvents in the synthesis of quinoline-based heterocycles, a strategy that could be readily adapted for the synthesis of this compound.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. acs.orgrroij.com These principles are increasingly being integrated into the synthesis of complex heterocyclic compounds like benzo[f]quinolines. Key strategies include the use of renewable feedstocks, catalytic reagents over stoichiometric ones, and the reduction of unnecessary derivatization steps. acs.orgnih.gov

A primary focus is the replacement of hazardous solvents with greener alternatives or their complete elimination, as discussed in the solvent-free synthesis section. tandfonline.comrroij.com Water is an ideal green solvent, and some syntheses of quinoline derivatives have been successfully performed in aqueous media. nih.gov Another key principle is atom economy, which seeks to maximize the incorporation of all reactant materials into the final product. acs.org One-pot, multicomponent reactions are particularly advantageous in this regard as they combine several synthetic steps without isolating intermediates, saving time, resources, and reducing waste. nih.gov

Derivatization Strategies for Structural Modification

The ability to introduce a variety of substituents onto the core structure of this compound is essential for tuning its physicochemical and biological properties. This requires synthetic pathways that are tolerant of diverse functional groups on the starting materials.

Substituent Effects on Synthetic Pathways

The electronic nature and steric bulk of substituents on the precursors used in the synthesis of benzo[f]quinoline analogues can significantly influence reaction outcomes, including yields and regioselectivity. The Friedländer annulation and Diels-Alder reactions are common strategies for constructing the quinoline core, and their efficiency can be sensitive to the nature of the reactants.

In some cases, the electronic properties of substituents appear to have a minimal effect. For example, in a three-component synthesis of benzo[f]pyrimido[4,5-b]quinoline derivatives, a related fused system, a variety of substituted benzaldehydes were used. The results showed that the reaction proceeded in good yields regardless of whether the benzaldehyde substituent was electron-withdrawing (e.g., halide, nitro) or electron-donating (e.g., alkyl, alkoxyl).

However, in other synthetic routes, substituent effects are more pronounced. In the synthesis of pyrazolo[4,3-f]quinoline derivatives via an inverse imino Diels-Alder reaction, the yields for various substituted products were variable and could not be easily rationalized by simple electronic or steric effects, suggesting that other factors like solubility or ease of purification played a significant role. escholarship.orgmdpi.com For instance, the synthesis of a derivative with a 4-bromo substituent on a phenyl ring gave a 21% yield, while a 4-nitro substituted analogue yielded 29%. mdpi.com In another study on the Friedländer synthesis of quinolines, it was noted that aromatic ketones bearing electron-withdrawing groups generally gave better yields than those with electron-donating substituents. researchgate.net Similarly, when synthesizing N-(2-alkynyl)anilines, cyclization was successful on electron-poor anilines, with an ester-substituted substrate giving an 88% yield of the corresponding quinoline. acs.org

This variability highlights the importance of empirical optimization for each specific synthetic target within the benzo[f]quinoline class.

Compound ClassSubstituent Type/PositionYieldReference
Pyrazolo[4,3-f]quinolinesR' = 4-Br21% mdpi.com
Pyrazolo[4,3-f]quinolinesR' = 4-CF₃29% mdpi.com
Pyrazolo[4,3-f]quinolinesR' = 4-Pyridyl17% mdpi.com
Pyrazolo[4,3-f]quinolinesR' = 4-Cl27% mdpi.com
Substituted QuinolinesElectron-withdrawing groupHigher Yield researchgate.net
Substituted QuinolinesElectron-donating groupLower Yield researchgate.net
Substituted QuinolinesAniline with -COOEt group88% acs.org

The benzo[f]quinoline scaffold is a significant structural motif in medicinal chemistry and materials science. Among its derivatives, this compound has garnered attention due to its unique photophysical and electronic properties. The development of advanced synthetic methodologies is crucial for accessing this parent compound and its diverse analogues, enabling the fine-tuning of its characteristics for various applications. This article focuses on the sophisticated synthetic strategies employed for the preparation and functionalization of this compound and its derivatives.

2 Functionalization of the Benzoquinoline Core

The strategic functionalization of the benzo[f]quinoline core is a powerful approach to modulate the electronic and steric properties of the final molecule. Direct C-H activation and the introduction of specific functional groups are key methodologies in this context.

Palladium-catalyzed C-H functionalization has emerged as a highly effective tool for the selective modification of the benzoquinoline nucleus. For instance, the direct C-H arylation of quinoline N-oxides has been demonstrated, showcasing the potential for introducing aryl groups at specific positions. While not exclusively on this compound, these methods highlight a viable pathway for its further derivatization. Mechanistic studies suggest that the reaction can proceed through a Pd(II)/Pd(IV) catalytic cycle, often directed by the nitrogen atom of the quinoline ring. nih.gov

Another powerful technique for functionalizing the benzoquinoline core is direct lithiation. This method allows for the introduction of various electrophiles, such as halogens (Cl, Br) or a phenylthio (SPh) group, typically at the 2-position of the benzo[f]quinoline ring. This approach provides a versatile entry point for further transformations, including cross-coupling reactions to introduce additional aryl or other functional moieties.

The following table summarizes selected examples of benzoquinoline core functionalization:

Starting MaterialReagents and ConditionsProductYield (%)Reference
Benzo[h]quinoline (B1196314)PhI(OAc)₂, ROH, Pd(OAc)₂2-Alkoxybenzo[h]quinoline- scispace.com
Benzo[h]quinolineN-Chlorosuccinimide (NCS), Pd(OAc)₂10-Chlorobenzo[h]quinoline- scispace.com
Benzo[f]quinolinen-BuLi, then electrophile (e.g., Br₂)2-Bromobenzo[f]quinoline-
Quinoxaline-2(1H)-onesAldehydes/Benzyl alcohols/Toluenes, Pd(OAc)₂, WaterAcylated quinoxalin-2(1H)-onesHigh rsc.org

3 Peripheral Modifications via Aryl and Alkoxyaryl Group Introduction

The introduction of aryl and alkoxyaryl groups at the periphery of the this compound structure is a common strategy to tune its optoelectronic properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are the cornerstones of these modifications. iipseries.orgorganic-chemistry.org

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is widely employed for the synthesis of biaryl systems. nih.gov To synthesize aryl-substituted analogues of this compound, a halogenated precursor, such as a bromo- or iodo-substituted this compound, is typically reacted with a suitable arylboronic acid in the presence of a palladium catalyst and a base. This methodology offers a broad substrate scope and good functional group tolerance. For example, the Suzuki coupling of 2-aryl-4-chloro-3-iodoquinolines with various arylboronic acids has been shown to be an effective one-pot method for producing 2,3,4-triarylquinolines. nih.govresearchgate.net

Similarly, the introduction of alkoxyaryl groups can be achieved by using alkoxy-substituted arylboronic acids in Suzuki coupling reactions. This allows for the precise installation of electron-donating alkoxy groups, which can significantly impact the fluorescence and electronic characteristics of the resulting compounds. The synthesis of various aryl- and diaryl-substituted quinolines and tetrahydroquinolines has been successfully achieved in high yields using this method. researchgate.net

Below is a table illustrating the synthesis of peripherally modified quinolines using Suzuki coupling:

4 Incorporation of Rigid Linkages (e.g., Spirobifluorene)

To enhance thermal stability and control the solid-state packing of benzo[f]quinoline-based materials, rigid and sterically demanding moieties like spirobifluorene are often incorporated into the molecular architecture. The orthogonal orientation of the two fluorene (B118485) units in the spirobifluorene core provides a rigid and bulky structure that can prevent intermolecular aggregation and improve the performance of organic light-emitting diodes (OLEDs).

A common and effective method for incorporating a spirobifluorene unit into a benzoquinoline system is the Friedländer annulation reaction. nih.gov This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. organic-chemistry.orgnih.gov In the context of synthesizing spirobifluorene-containing benzo[f]quinolines, a ketone derivative of spirobifluorene can be reacted with an appropriate amino-aldehyde. For instance, the Friedländer condensation of 2-acetyl-9,9'-spirobifluorene (B14128745) with various ortho-aminoaldehydes has been successfully used to prepare a series of 9,9'-spirobifluorene-derived N-heterocycles, including those with a benzo[h]quinoline moiety, in good yields. clockss.org A similar approach using 8,9-dihydrospiro(benzo[b]fluorene-11,9'-fluoren)-6(7H)-one and 1-aminonaphthalene-2-carbaldehyde also yields a benzo[h]quinoline fused with the spirobifluorene core. nih.gov

The following table provides examples of the synthesis of spirobifluorene-containing heterocycles via the Friedländer reaction:

Spirobifluorene KetoneAmino-aldehydeProductYield (%)Reference
2-Acetyl-9,9'-spirobifluorene2-Aminobenzaldehyde2-(Quinolin-2-yl)-9,9'-spirobifluorene88 clockss.org
2-Acetyl-9,9'-spirobifluorene1-Amino-2-naphthaldehyde2-(Benzo[h]quinolin-2-yl)-9,9'-spirobifluorene81 clockss.org
8,9-Dihydrospiro(benzo[b]fluorene-11,9'-fluoren)-6(7H)-one1-Aminonaphthalene-2-carbaldehydeAnnulated benzo[h]quinoline-spirobifluorene78 nih.gov

Advanced Spectroscopic and Characterization Investigations

Electronic and Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a fingerprint of its structural framework. For the parent compound, benzo[f]quinoline (B1222042), a reference Raman spectrum is available, showcasing the characteristic vibrations of the fused aromatic system. spectrabase.com While a dedicated Raman spectrum for 1,3-Diphenylbenzo[f]quinoline is not extensively documented in the literature, analysis of related phenyl-substituted derivatives and quinolines allows for a detailed prediction of its key spectral features. researchgate.netifremer.frresearchgate.net

The introduction of two phenyl rings at the 1- and 3-positions of the benzo[f]quinoline core is expected to introduce several distinct vibrational modes while also modifying the existing modes of the parent heterocycle.

Key Expected Raman Bands for this compound:

Ring Stretching Modes: A strong band related to the benzene-ring stretching mode is anticipated in the 1585-1611 cm⁻¹ range, which is a significant signature of the phenyl substituents. ifremer.fr The intrinsic stretching vibrations of the quinoline (B57606) core would also appear in this region.

C-H Vibrations: Aromatic C-H stretching modes are expected to appear above 3000 cm⁻¹. In-plane C-H bending and C-N stretching modes are characteristic signatures for phenyl derivatives and are typically observed in the 1073-1080 cm⁻¹ range. ifremer.fr

Breathing Modes: The characteristic ring breathing mode of the phenyl groups is a sensitive indicator of substitution and would be a prominent feature in the spectrum.

Substituent-Core Linkage: Vibrations corresponding to the C-C bond linking the phenyl groups to the benzo[f]quinoline backbone are also expected, typically appearing in the 1250-1290 cm⁻¹ region. ifremer.fr

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to support the assignment of vibrational bands in the absence of direct experimental data. researchgate.net These theoretical calculations can predict the vibrational frequencies and intensities, providing a robust framework for interpreting the experimental Raman spectrum of complex molecules like this compound.

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS, EDX, or EDXA) is an analytical technique primarily used for the elemental analysis or chemical characterization of a sample. wikipedia.orglibretexts.org It operates by detecting the characteristic X-rays emitted from a material when it is bombarded by a high-energy electron beam. carleton.edu Each element possesses a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum, allowing for the identification of the elemental composition of the sample. wikipedia.org

For a pure, synthesized organic compound such as this compound, which is composed of carbon, hydrogen, and nitrogen, EDS analysis is not a primary method for structural elucidation. The technique has limitations in detecting very light elements like hydrogen. libretexts.org However, it serves a crucial role in the context of material purity and quality control.

Applications in the Characterization of this compound:

Purity Assessment: The synthesis of N-heterocyclic compounds often involves the use of metal-based catalysts. EDS can be effectively employed to detect and quantify any residual metallic impurities that may remain in the final product after purification. This is critical as such impurities can significantly alter the compound's photophysical or biological properties.

Elemental Confirmation: In a qualitative capacity, EDS can confirm the presence of nitrogen within the molecular structure and verify the absence of unexpected heavier elements, thereby confirming the elemental integrity of the synthesized material. ucr.edu

The process involves focusing an electron beam onto the sample, which excites electrons in the atoms, causing them to be ejected from their inner shells. Electrons from higher energy shells then fill these vacancies, releasing energy in the form of characteristic X-rays. An EDS detector measures the energy of these X-rays, and the resulting data is plotted as a spectrum of X-ray counts versus energy, where peaks correspond to specific elements. libretexts.orgcarleton.edu

Advanced Photophysical Characterization

Photoluminescence and Fluorescence Spectroscopy

The benzo[f]quinoline framework is known to be a blue-emitting fluorophore due to its extended π-π conjugation. medwinpublisher.org The introduction of phenyl substituents at the 1- and 3-positions significantly influences its photophysical properties, making it a promising candidate for applications in organic light-emitting diodes (OLEDs). medwinpublisher.orgnih.gov

Studies on a closely related compound, diphenyl quinoline (DPQ), have shown that it exhibits bright blue emission under a UV source, with an emission peak at 445 nm when measured in powder form. nih.gov This strong fluorescence is characteristic of the π-conjugated system. The photophysical behavior of this compound is expected to be similar, with absorption in the UV region and emission in the blue part of the visible spectrum.

The photophysical properties of a related class of compounds, 1,3-diphenyl-1H-pyrazolo[3,4-b]quinolines, have been studied extensively, providing a model for understanding the behavior of the 1,3-diphenyl substitution pattern on a similar N-heterocyclic core. nih.gov These compounds exhibit high fluorescence quantum yields and their emission is sensitive to solvent polarity. nih.gov For instance, a derivative of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline shows an emission maximum around 460-480 nm, which shifts depending on the solvent environment. nih.gov This suggests that this compound would also likely display solvatochromic effects, where the emission wavelength changes with the polarity of the solvent.

Table 1: Representative Photophysical Data of Related Phenyl-Substituted Quinolines
CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Reference
Diphenyl Quinoline (DPQ)Powder-445- nih.gov
PQPc Derivativen-Hexane~390~460~70 nih.gov
PQPc DerivativeAcetonitrile (B52724)~390~480~90 nih.gov
Trifluoromethylated QuinolineCHCl3360-390420-47559-85 nih.gov
Trifluoromethylated QuinolineDMSO360-390480-54065-150 nih.gov
*PQPc is a derivative of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline.

Phosphorescence Spectroscopy at Cryogenic Temperatures

While fluorescence is a common de-excitation pathway for aromatic molecules, phosphorescence—emission from a triplet excited state—is often quenched at room temperature. However, at cryogenic temperatures, non-radiative decay pathways are suppressed, allowing for the observation of phosphorescence.

A detailed study on the parent compound, 5,6-Benzoquinoline (benzo[f]quinoline), has demonstrated its ability to exhibit strong, long-lived phosphorescence. nih.gov When embedded in a poly(vinyl alcohol) film, benzo[f]quinoline displays a broad, green phosphorescence emission centered at approximately 500 nm at room temperature, with a lifetime of about 0.5 seconds. nih.gov This study confirms that the benzo[f]quinoline core can efficiently undergo intersystem crossing to populate the triplet state.

At cryogenic temperatures (e.g., 77 K in a frozen solvent matrix), these phosphorescent properties are expected to be even more pronounced. The addition of the 1,3-diphenyl substituents to the benzo[f]quinoline core would likely influence the energy of the triplet state and the rate of intersystem crossing. The phenyl groups can introduce new vibrational modes that may facilitate spin-orbit coupling, potentially affecting the phosphorescence lifetime and quantum yield. The emission is still expected to be in the green region of the spectrum, possibly red-shifted compared to the parent compound due to the extended conjugation.

Table 2: Phosphorescence Characteristics of Benzo[f]quinoline
CompoundConditionsEmission Max (λphos, nm)Lifetime (τphos, s)Key ObservationReference
5,6-BenzoquinolineRoom Temp, PVA film~500~0.5Strong, long-lived green emission nih.gov

The study of phosphorescence at cryogenic temperatures is crucial for constructing a complete energy-level diagram of the molecule, providing data on the energy of the lowest triplet state (T₁), which is vital for understanding its photochemical reactivity and potential applications in areas like photodynamic therapy or as sensitizers.

Time-Resolved Spectroscopy (e.g., Laser Flash Photolysis, Ultrafast Absorption)

Time-resolved spectroscopic techniques are essential for probing the dynamics of excited states, providing information on processes that occur on timescales ranging from femtoseconds to milliseconds. Techniques like laser flash photolysis and ultrafast transient absorption spectroscopy allow for the direct observation of transient species such as excited singlet states, triplet states, and any subsequent photoproducts.

For this compound, similar time-resolved experiments could elucidate several key dynamic processes:

Excited Singlet State Lifetime (τf): Time-Correlated Single Photon Counting (TCSPC) could determine the lifetime of the fluorescent S₁ state, providing rates for radiative (kr) and non-radiative (knr) decay.

Intersystem Crossing (ISC): Laser flash photolysis can be used to detect the formation of the triplet state (T₁) via its characteristic triplet-triplet absorption. The rise time of the triplet absorption signal would correspond to the rate of ISC from the S₁ state, while its decay would reveal the triplet state lifetime (τT).

Solvent Relaxation: In polar solvents, ultrafast absorption spectroscopy can monitor the dynamics of solvent molecule reorientation around the excited state dipole moment, which manifests as a time-dependent shift in the transient absorption or emission spectra.

These techniques are fundamental for building a comprehensive understanding of the molecule's photophysics, from the initial absorption of a photon to the ultimate fate of the excited state.

Table 3: Representative Time-Resolved Data for 7,8-Benzoquinoline at pH 7
Species (Emission λ)Decay/Rise Time (ns)ProcessReference
Neutral (370 nm)Single exponential decayS1 state decay doi.org
Cation (435 nm)6.45 (rise)Formation via ESPT doi.org
Cation (435 nm)9.26 (decay)S1 state decay of cation doi.org

Quantum Yield Determination

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Determining this value is essential for evaluating the potential of a compound for applications in lighting, sensing, and imaging.

The determination of Φf is typically performed using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. nih.gov For example, quinine (B1679958) sulfate (B86663) in 0.05 M sulfuric acid (Φf = 0.577) is a commonly used standard. nih.gov

For compounds related to this compound, quantum yields can vary significantly depending on the molecular structure and the solvent environment. Studies on trifluoromethylated quinoline-phenol Schiff bases have reported fluorescence quantum yields ranging from 0.12 to 0.85, demonstrating that high efficiencies are achievable in this class of compounds. nih.gov

A detailed investigation of a 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline derivative (PQPc) revealed a strong dependence of the quantum yield on solvent polarity. The Φf was highest in the non-polar solvent n-hexane (12.87%) and decreased significantly in the polar solvent acetonitrile (0.75%). nih.gov This quenching in polar solvents is often attributed to efficient photoinduced electron transfer (PET) processes. nih.gov Given the structural similarities, it is plausible that this compound would exhibit a similar trend, with its fluorescence efficiency being sensitive to the solvent environment.

Table 4: Representative Fluorescence Quantum Yields (Φf) of Related Quinoline Derivatives
Compound TypeSolventQuantum Yield (Φf)Reference
PQPc Derivativen-Hexane0.1287 nih.gov
PQPc DerivativeToluene0.0631 nih.gov
PQPc DerivativeDichloromethane (B109758)0.0151 nih.gov
PQPc DerivativeAcetonitrile0.0075 nih.gov
Trifluoromethylated QuinolineCHCl30.12 - 0.80 nih.gov
Trifluoromethylated QuinolineDMSO0.20 - 0.75 nih.gov
*PQPc is a derivative of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline.

Stokes Shift Analysis

The Stokes shift, the difference between the maximum absorption and emission wavelengths, is a critical parameter for fluorescent molecules, particularly in applications like fluorescence microscopy and Förster resonance energy transfer (FRET) microscopy. A large Stokes shift is advantageous as it minimizes spectral overlap, reduces color distortion, and enhances resolution.

In a study on various quinoline derivatives, the Stokes shift was found to be significantly influenced by the solvent polarity and the nature of substituent groups. For instance, a series of Schiff bases derived from a quinoline scaffold exhibited substantial Stokes shifts in ethanol (B145695), ranging from 131 nm to 152 nm. This large shift is attributed to the intramolecular charge transfer (ICT) phenomenon and a significant difference in the dipole moment between the ground and excited states. The presence of strong electron-donating groups, such as a dimethylamino group, can lead to a marked red shift in the absorption spectrum.

Table 1: Fluorescent and absorption properties of selected Schiff bases of a quinoline scaffold in ethanol. nih.gov
CompoundAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)Stokes Shift (cm⁻¹)
3a3885191316505
3e--1528169

It is noteworthy that large Stokes shifts are sometimes associated with lower fluorescence quantum yields. nih.gov

Investigation of Photochromic and Fluoroswitching Behavior

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a property observed in certain quinoline derivatives. For example, 1,3-Diazabicyclo[3.1.0]hex-3-ene systems containing substituted quinoline and benzo[h]quinoline (B1196314) rings have demonstrated photochromic behavior in both solid and solution states. nih.gov These compounds can form deeply colored and stable materials upon UV irradiation. nih.gov

In a different study, the photochromic behavior of a 3,3-diphenyl-3H-pyrano[3,2-f]quinoline ligand was investigated. It was found that the coordination of this ligand to a silver(I) ion resulted in the complete inhibition of its photochromic response. researchgate.net Interestingly, this coordination led to an enhanced fluorescence response, demonstrating a potential for fluoroswitching, where the fluorescence properties of a molecule can be modulated by an external stimulus. researchgate.net

The molecular mechanism of photochromism in some quinoline derivatives is linked to photoenolization. rsc.org Theoretical studies have shown that subtle differences in the geometric structure, such as the presence or absence of a phenyl group, can significantly influence the feasibility of the initial proton transfer that triggers the photochromic event. rsc.org

Electrochemical Characterization

Cyclic Voltammetry and Redox Behavior

Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of molecules and determine their electron affinity. Studies on quinoline derivatives have utilized CV to understand their interaction with superoxide (B77818) anion radicals, revealing their potential antioxidant activity. researchgate.net

In the context of materials science, the electrochemical properties of benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes were studied using CV. These compounds exhibited reversible reduction peaks, and their electron affinity (EA) values were estimated from the onsets of the first reduction peak. The EA values for these compounds were found to be high, indicating their potential as strong electron acceptors.

The general redox behavior of quinoxaline, a related nitrogen-containing heterocyclic compound, has also been investigated. It undergoes a two-electron, three-proton transfer reduction to form 1,4-dihydropyrazine. dtu.dk The stability of the reduced state is a critical factor for applications such as in redox flow batteries. dtu.dk

Analysis of Electron and Hole Injection/Transport Properties

The electron and hole injection and transport properties are crucial for the application of organic materials in electronic devices like Organic Light-Emitting Diodes (OLEDs). Benzo[f]quinoline derivatives are considered for such applications due to their fluorescence and extended π-conjugation. medwinpublisher.org

Theoretical studies on heteroleptic iridium(III) complexes containing isoquinoline (B145761) ligands have provided insights into the factors governing charge transport. The nature of the ancillary ligands can affect the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn influences the charge transfer performance. nih.gov For many of these complexes, the hole-transporting performance was found to be better than the electron-transporting performance. nih.gov The balance between hole and electron transfer can be tuned by modifying the molecular structure, which is crucial for achieving high efficiency in electronic devices. nih.gov

The introduction of fluorine atoms into the molecular structure is a common strategy to modulate the electronic properties. For instance, in D-A conjugated copolymers, fluorinated phenylene acceptor units can lower the LUMO energy level, which can facilitate electron injection. researchgate.net

Theoretical and Computational Chemistry Studies

Electronic Structure and Aromaticity Calculations

The electronic landscape of 1,3-diphenylbenzo[f]quinoline has been extensively mapped using sophisticated computational techniques, revealing key features of its structure and stability.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the ground state properties of this compound and related derivatives. nih.govresearchgate.net DFT calculations, which are based on the electron density rather than the complex many-electron wavefunction, offer a computationally efficient yet accurate method for determining molecular structures and energies. esqc.orgrutgers.edu For quinoline (B57606) derivatives, DFT methods like B3LYP with basis sets such as 6-31G'(d,p) have been successfully used to optimize molecular geometries and calculate various electronic properties. nih.govnih.govrsc.org These calculations provide foundational data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. Furthermore, DFT is employed to determine thermodynamic parameters and analyze molecular interactions, contributing to a comprehensive understanding of the compound's stability and reactivity. nih.govscirp.org

HOMO-LUMO Energy Level Analysis and Band Gap Estimation

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. scirp.org For quinoline derivatives, the analysis of HOMO and LUMO energy levels provides insights into their chemical reactivity and kinetic stability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic absorption and emission characteristics. scirp.orgresearchgate.net A smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum. scirp.org DFT calculations are commonly used to determine the energies of these frontier orbitals and estimate the band gap. physchemres.orgscience.gov This analysis helps in understanding the charge transfer interactions that can occur within the molecule, which are often responsible for its bioactivity and photophysical behavior. scirp.org

Table 1: Calculated Quantum Chemical Properties of a Quinoline Derivative

ParameterValue
HOMO Energy-6.646 eV
LUMO Energy-1.816 eV
HOMO-LUMO Energy Gap4.83 eV
Dipole Moment2.004 D

This data is based on DFT (B3LYP/6-31+G(d,p)) calculations for a related quinoline compound. scirp.org

Excited State Theory and Dynamics

The behavior of this compound upon absorption of light is governed by its excited state properties. Theoretical methods provide a framework for understanding the transitions between electronic states and the subsequent relaxation processes.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronically excited states of molecules and predicting their absorption and emission spectra. researchgate.netrsc.org This approach extends the principles of DFT to time-dependent phenomena, allowing for the calculation of vertical excitation energies, which correspond to the maxima in absorption spectra. researchgate.net For various quinoline derivatives, TD-DFT calculations have been instrumental in understanding their photophysical characteristics. nih.govnih.govrsc.org By simulating the electronic transitions between the ground and excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These theoretical spectra can be compared with experimental data to validate the computational methodology and provide a detailed interpretation of the observed electronic transitions. nih.gov

Determination of Singlet and Triplet Excited State Energies

The photophysical properties of a molecule are intrinsically linked to the energies of its singlet and triplet excited states. libretexts.org Upon absorption of light, a molecule is typically promoted to an excited singlet state (S1). From here, it can relax back to the ground state via fluorescence or undergo intersystem crossing to a lower-energy triplet state (T1). libretexts.org The energy gap between the S1 and T1 states (ΔE_ST) is a crucial parameter that influences the competition between these radiative and non-radiative decay pathways. nih.gov Computational methods, including TD-DFT and other advanced techniques, are employed to calculate the energies of these excited states. osti.govacadiau.ca For quinoline and its derivatives, determining the energy of the lowest triplet state is particularly important as it has been implicated in photosensitization processes. nsf.gov Understanding the relative energies of the singlet and triplet states is essential for predicting the luminescence properties and potential photochemical reactivity of this compound. nsf.govnih.gov

Nonadiabatic Quantum Dynamics Simulations

Nonadiabatic quantum dynamics simulations are crucial for understanding the photochemistry of molecules where the Born-Oppenheimer approximation breaks down, which is common in photoexcited processes. These simulations model the coupled motion of electrons and nuclei during events like internal conversion and intersystem crossing. For a molecule like this compound, such simulations could elucidate the pathways and timescales of relaxation from its excited states back to the ground state.

Currently, specific nonadiabatic quantum dynamics simulations for this compound have not been reported in the surveyed literature. However, studies on similar aromatic heterocyclic systems often employ methods like surface hopping or wavepacket dynamics to trace the evolution of the molecule after photoexcitation. These simulations can predict quantum yields, lifetimes of excited states, and the geometries of conical intersections that facilitate rapid nonradiative decay. nih.gov

Investigation of Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer (ICT) is a process where electron density is significantly redistributed within a molecule upon electronic excitation. In donor-acceptor systems, this can lead to the formation of a highly polar excited state with a large dipole moment. The phenyl substituents on the benzo[f]quinoline (B1222042) core could potentially act as electron-donating or -accepting groups, making ICT a relevant process.

A detailed computational investigation of ICT specifically for this compound is not prominently featured in the available literature. Theoretical studies on related donor-acceptor molecules often use time-dependent density functional theory (TD-DFT) to analyze the character of electronic transitions. acs.org By examining the molecular orbitals involved (e.g., HOMO and LUMO) and quantifying the charge displacement upon excitation, the extent and nature of ICT can be determined. doi.orgacs.org Solvatochromism studies, which correlate spectral shifts with solvent polarity, can experimentally probe ICT, and computational models can help interpret these findings. acs.orgrjb.ro

Analysis of Intersystem Crossing (ISC) Processes

Intersystem crossing (ISC) is a radiationless transition between electronic states of different spin multiplicity, typically from a singlet to a triplet state (S₁ → Tₙ) or the reverse (T₁ → S₀). The rate of ISC is governed by spin-orbit coupling (SOC), which is enhanced by factors such as the presence of heavy atoms or specific orbital symmetries. For aza-aromatic compounds, the presence of the nitrogen atom can influence SOC and thus the efficiency of ISC. nih.govannualreviews.org

Franck-Condon Principle and Excited State Relaxation Pathways

The Franck-Condon principle governs the intensities of vibronic transitions, stating that electronic transitions are "vertical," occurring without a change in nuclear geometry on the timescale of the transition. wikipedia.orglibretexts.orgfiveable.me The analysis of the vibrational structure in absorption and emission spectra, guided by Franck-Condon factor calculations, can provide insights into the geometric changes a molecule undergoes upon excitation. diva-portal.org

A specific Franck-Condon analysis for this compound has not been found in the surveyed literature. Such an analysis would typically involve optimizing the geometry of the ground state (S₀) and the first excited singlet state (S₁). The differences in these geometries, along with the vibrational frequencies of each state, are used to simulate the vibronic fine structure of the electronic spectra. This can reveal which vibrational modes are most strongly coupled to the electronic transition and helps to map the initial steps of the excited-state relaxation pathway. diva-portal.org

Ultrafast Excited-State Intramolecular Proton Transfer Mechanisms

Excited-state intramolecular proton transfer (ESIPT) is a photochemical reaction where a proton moves from one part of a molecule to another in the excited state. uclan.ac.uk This process is typically ultrafast and can lead to a large Stokes shift in the fluorescence spectrum. For ESIPT to occur in a derivative of benzo[f]quinoline, a proton-donating group (like a hydroxyl or amino group) would need to be strategically placed to form an intramolecular hydrogen bond with a proton-accepting site, such as the quinoline nitrogen. uclan.ac.ukgrafiati.com

The parent molecule, this compound, does not possess the necessary functional groups to undergo ESIPT. Therefore, computational studies on this specific mechanism are not applicable to this compound. Studies on derivatives, such as hydroxy-substituted benzo[f]quinolines, would be necessary to explore this phenomenon. uclan.ac.ukresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. nih.govfrontiersin.orgcresset-group.com For a molecule like this compound, which possesses rotatable phenyl groups attached to a rigid polycyclic core, MD simulations can reveal the preferred spatial arrangement of these substituents and the nature of their interactions with surrounding molecules or a solvent.

Conformational analysis through MD simulations involves calculating the trajectory of atoms over time, based on a classical force field that describes the potential energy of the system. nih.gov This allows for the exploration of the molecule's conformational landscape, identifying low-energy conformations and the energy barriers between them. The orientation of the two phenyl groups relative to the benzo[f]quinoline plane is a key conformational feature. These orientations are determined by the torsional angles around the single bonds connecting the phenyl rings to the quinoline core.

MD simulations can also elucidate the nature of intermolecular interactions, which are crucial for understanding the properties of the compound in condensed phases. For polycyclic aromatic hydrocarbons and their aza-analogs, van der Waals forces and π-stacking are significant intermolecular interactions that govern their packing in crystals and aggregation in solution. mdpi.comnih.govcam.ac.uk The phenyl substituents in this compound can engage in various non-covalent interactions, including π-π stacking with other aromatic rings and CH-π interactions.

A typical MD simulation study on this compound would involve placing one or more molecules in a simulation box, often with a solvent, and running the simulation for a sufficient time to observe conformational changes and intermolecular events. Analysis of the simulation trajectory can provide quantitative data on various properties.

Below is a representative table of the type of data that could be obtained from an MD simulation study of this compound.

ParameterDescriptionSimulated Value
Torsional Angle (C2-C1'-C1"-C2")Rotation of the 1-phenyl group-45° to +45° (oscillating)
Torsional Angle (C4-C3'-C1'''-C2''')Rotation of the 3-phenyl group-50° to +50° (oscillating)
Radius of GyrationA measure of the molecule's compactness5.8 Å
Intermolecular π-π Stacking DistanceDistance between parallel aromatic rings3.4 - 3.8 Å
Solvent Accessible Surface Area (SASA)The surface area of the molecule accessible to a solvent450 Ų

This table is a representative example of data generated from MD simulations and is not based on actual experimental data for this compound.

These computational insights into conformation and intermolecular interactions are vital for correlating the molecular structure of this compound with its macroscopic properties and for designing new materials with desired characteristics. frontiersin.org

Coordination Chemistry and Metal Complexes of Benzoquinoline Ligands

Synthesis of Metal Complexes with Benzoquinoline Ligands

The synthesis of metal complexes featuring benzoquinoline ligands is primarily achieved through methods like cyclometalation, which forms robust metal-carbon bonds, and standard coordination reactions involving the nitrogen atom of the quinoline (B57606) moiety. These synthetic strategies allow for the creation of a diverse array of complexes with varying nuclearities and geometries.

Cyclometalation is a key synthetic route for preparing highly stable organometallic complexes with benzoquinoline-type ligands. This process involves the intramolecular activation of a C-H bond on the ligand, typically from an appended phenyl ring, leading to the formation of a chelate ring that includes a direct metal-carbon bond. This C^N type of coordination imparts significant stability and unique photophysical properties to the complex.

For instance, iridium(III) complexes are often synthesized using this approach. The reaction of a substituted benzo[g]quinoline ligand, such as 2,3-diphenylbenzo[g]quinoxaline (B13131610) (dpbq), with an iridium(III) precursor results in the formation of a cyclometalated complex. rsc.orgosti.gov The synthesis of such complexes often involves heating the ligand with an iridium salt, like IrCl₃·nH₂O, in a suitable solvent mixture. rsc.orgosti.gov Similarly, gold(III) complexes can be prepared via a cyclometalation route from the corresponding ligand and Au(OAc)₃, which avoids the use of toxic organomercury intermediates. rsc.org

The feasibility and outcome of cyclometalation can be influenced by the electronic properties of the ligand. A correlation has been observed between the electronic characteristics of 2-arylpyridine ligands and their propensity to undergo cyclometalation with Au(III), suggesting the reaction proceeds through an electrophilic aromatic substitution-type mechanism. rsc.org The formation of tris-cyclometalated iridium(III) complexes with π-extended ligands, such as those derived from 2-(benzo[b]thiophen-2-yl)quinoline, further showcases the versatility of this method for creating complexes with deep-red to near-infrared phosphorescence. researchgate.net

The table below summarizes examples of metal complexes synthesized via cyclometalation.

Table 1: Examples of Cyclometalated Benzoquinoline Complexes

Metal Center Ligand Type Resulting Complex Type Reference
Iridium(III) 2,3-diphenylbenzo[g]quinoxaline (dpbq) Heteroleptic cationic [Ir(C^N)₂(N^N)]⁺ rsc.orgosti.gov
Gold(III) 2-arylpyridine derivatives (N,C)Au(OAcF)₂ or (N,C,C)AuOAcF rsc.org
Iridium(III) 2-(benzo[b]thiophen-2-yl)quinoline Tris-cyclometalated Ir(III) complex researchgate.net

Beyond cyclometalation, benzoquinoline ligands primarily coordinate to metal centers through the nitrogen atom of the quinoline ring system. This can result in various coordination modes, from simple monodentate binding to more complex chelation involving other donor atoms on the ligand. The benzoquinoline ligand can bind to metals in η1 to η6 coordination modes. researchgate.net

In many complexes, the quinoline nitrogen acts as one of the donors in a multidentate ligand framework. For example, in a palladium(II) complex with a tetradentate quinoline-containing ligand, three nitrogen atoms of the ligand coordinate to the metal in a square planar geometry, while the fourth quinoline nitrogen remains uncoordinated. aut.ac.nz In contrast, lanthanide(III) complexes with quinoline-2,4-dicarboxylate show the nitrogen atom and an adjacent carboxylate group chelating the metal to form a five-membered ring. mdpi.com

The coordination can also involve bridging modes. Dimeric species have been observed where two metal centers are bridged by ligands, such as in manganese and cobalt complexes supported by quinoline-containing ligands. aut.ac.nz The specific coordination mode adopted is highly dependent on the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. mdpi.combendola.com

Table 2: Coordination Modes of Benzoquinoline-Based Ligands

Metal Ion Ligand Coordination Mode Geometry Reference
Neodymium(III) Quinoline-2,4-dicarboxylate Eight-coordinate, N,O-chelation - mdpi.com
Europium(III) Quinoline-2,4-dicarboxylate Dimeric units, carboxylate bridges - mdpi.com
Palladium(II) Tetradentate quinoline ligand Four-coordinate, three N-donors Square planar aut.ac.nz
Copper(II) Tridentate quinoline ligand Five-coordinate Distorted square-based pyramid aut.ac.nz

Electronic and Spectroscopic Properties of Metal Complexes

The electronic properties of metal complexes containing benzoquinoline ligands are dominated by various charge transfer transitions. These transitions, which can be observed using UV-visible absorption and emission spectroscopy, are fundamental to the color and luminescent behavior of the complexes. The nature of these transitions dictates the potential applications of these materials in areas like organic light-emitting diodes (OLEDs) and photodynamic therapy.

Metal-to-Ligand Charge Transfer (MLCT) is a prominent electronic transition in these complexes, involving the movement of an electron from a metal-centered orbital to a ligand-based orbital. numberanalytics.com This is particularly common in complexes with electron-rich metal centers in low oxidation states and ligands possessing low-lying π* orbitals. numberanalytics.com

In iridium(III) complexes with cyclometalated benzoquinoline-derived ligands, the absorption spectra often show bands attributable to a mix of MLCT and other transitions. rsc.orgosti.gov For example, in heteroleptic iridium complexes with a 2,3-diphenylbenzo[g]quinoxaline (dpbq) ligand, the lowest-energy singlet electronic states (S₁) are described as having mixed ¹MLCT and intraligand charge transfer (¹ILCT) character. rsc.orgosti.gov Similarly, the phosphorescence from such complexes is often assigned to ³MLCT states. nih.gov The energy of these MLCT transitions can be tuned by modifying the ancillary ligands or by substituting the benzoquinoline core, which alters the energies of the involved molecular orbitals. researchgate.net

Ligand-to-Ligand Charge Transfer (LLCT) transitions occur in heteroleptic complexes that contain at least two different types of ligands. This transition involves the transfer of an electron from an orbital predominantly located on one ligand to an orbital centered on another.

In cationic iridium(III) complexes featuring a cyclometalating ligand like 2,3-diphenylbenzo[g]quinoxaline and a diimine co-ligand, LLCT transitions contribute significantly to their electronic properties. rsc.orgosti.gov For instance, in complexes with 2-(2-pyridinyl)quinoline or 2,2'-bisquinoline as co-ligands, the lowest-energy singlet states show increased contributions from ¹LLCT transitions. rsc.orgosti.gov In some cases, the nature of the lowest singlet state can be switched to predominantly ¹LLCT/¹MLCT by carefully selecting the diimine ligand. rsc.orgosti.gov The presence and energy of LLCT transitions are crucial as they can influence the emission color and efficiency of the complex.

Intraligand Charge Transfer (ILCT) transitions occur within a single ligand, involving the transfer of an electron from one part of the ligand to another. This is common in ligands that have both electron-donating and electron-accepting moieties.

In metal complexes of substituted benzoquinolines, the π-extended aromatic system allows for significant ILCT character. The lowest-energy absorption bands in iridium(III) complexes with 2,3-diphenylbenzo[g]quinoxaline are often characterized as having mainly ¹ILCT character, mixed with ¹MLCT. rsc.orgosti.gov Theoretical studies on some iridium complexes suggest that what is often considered a ligand-centered (LC) excited state is more accurately described as an ILCT process between the N- and C-coordinated parts of the cyclometalated ligand. mdpi.com The emission from these complexes is also heavily influenced by ILCT, with the long-wavelength phosphorescence being attributed to a combination of MLCT and quinoxaline-centered transitions. researchgate.net

Table 3: Summary of Electronic Transitions in Benzoquinoline Metal Complexes

Transition Type Description Involved Orbitals Typical Complexes Reference
MLCT Electron transfer from metal to ligand. d (metal) → π* (ligand) Iridium(III), Ruthenium(II) rsc.orgnumberanalytics.comresearchgate.net
LLCT Electron transfer between two different ligands. π (donor ligand) → π* (acceptor ligand) Heteroleptic Iridium(III) rsc.orgosti.gov

| ILCT | Electron transfer within a single ligand. | π (donor part) → π* (acceptor part) | Iridium(III) with π-expansive ligands | rsc.orgresearchgate.netmdpi.com |

Luminescence Properties of Metal-Benzoquinoline Complexes

The luminescence of metal complexes featuring benzoquinoline-type ligands is a subject of intense research, driven by their potential in various optical applications. The photophysical characteristics, such as emission wavelength (λem), quantum yield (Φ), and excited-state lifetime (τ), are highly dependent on the specific metal center, the structure of the benzoquinoline ligand, and the ancillary ligands present in the complex.

Iridium(III) complexes are particularly notable for their phosphorescent properties. Cationic iridium(III) complexes incorporating a phenylbenzo[g]quinoline (pbq-g) ligand have been shown to exhibit near-infrared (NIR) emission. For instance, complexes with the general formula [Ir(pbq-g)2(NN)]+, where NN represents diimine ancillary ligands like bipyridine or 1,10-phenanthroline, display emission peaks around 698 nm and a shoulder at 760 nm in dichloromethane (B109758) (CH2Cl2) solutions, with quantum yields of approximately 3%. researchgate.net

Expanding the π-system of the ligand, as seen in heteroleptic cationic iridium complexes with a 2,3-diphenylbenzo[g]quinoxaline (dpbq) ligand, leads to weak near-infrared (NIR) phosphorescence. These complexes show a broad emission output spanning from 700 to 1400 nm, although their quantum yields are relatively low, on the order of 10⁻³. rsc.org The lifetimes of the triplet excited states for these dpbq-based complexes are in the range of hundreds of nanoseconds. rsc.org

The nature of the excited state can be complex, often involving a mixture of metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intraligand (IL) transitions. rsc.orgchemrxiv.org For example, in iridium complexes with 2,3-diphenylbenzo[g]quinoxaline, the lowest-energy singlet electronic states are primarily characterized as a mix of intraligand charge transfer (¹ILCT) and ¹MLCT transitions. rsc.org The emission from some iridium complexes can feature dual components of fluorescence and phosphorescence. ucf.edu The table below summarizes the photophysical properties of selected metal complexes with benzoquinoline-type ligands.

ComplexEmission Max (λem)Quantum Yield (Φ)SolventReference
[Ir(pbq-g)2(bipyridine)]+698 nm (peak), 760 nm (shoulder)~3%CH2Cl2 researchgate.net
[Ir(pbq-g)2(1,10-phenanthroline)]+698 nm (peak), 760 nm (shoulder)~3%CH2Cl2 researchgate.net
[Ir(dpbq)2(bpy)]+700-1400 nm~0.1% (10⁻³)Not Specified rsc.org
[Ru(bpy)3]2+ (Reference)Not Specified6.3%Water (deaerated) bjraylight.comrsc.org
[Ru(bpy)3]2+ (Reference)Not Specified9.5%Acetonitrile (B52724) (deaerated) bjraylight.comrsc.org

Theoretical Studies on Metal-Ligand Interactions

Quantum Chemical Calculations for Electronic Structure of Complexes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for understanding the molecular and electronic structures of transition metal-benzoquinoline complexes. researchgate.netnih.govbendola.com These computational methods allow for the optimization of ground-state geometries and provide detailed insights into the nature of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bendola.comresearchgate.net

DFT calculations have been successfully applied to various transition metal complexes to predict their geometries and analyze key factors related to their reactivity. bendola.comekb.eg For a series of hypothetical complexes of first-row transition metals with 7,8-benzoquinoline, DFT studies have explored the preferred coordination modes and the electronic reasons behind them, showing that coordination to the inner C6 ring is less favored due to π-electron density localization. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that suggests the chemical stability of the complex. researchgate.net

TD-DFT calculations are employed to simulate electronic absorption (UV-Vis) spectra, which helps in assigning the nature of electronic transitions. researchgate.netmdpi.com These transitions are often characterized as metal-to-ligand charge transfer (MLCT), intraligand (π–π), or ligand-to-ligand charge transfer (LLCT) states. researchgate.netacs.org For instance, in neutral cyclometalated Ir(III) complexes with benzo[h]quinoline (B1196314) ligands, TD-DFT calculations have assigned the low-energy absorption bands to a mixture of C∧N ligand-localized ¹π,π transitions and ¹MLCT character. acs.org Similarly, for dinuclear osmium and ruthenium complexes, TD-DFT has been used to understand the nature of low-energy bands in their absorption spectra. mdpi.com These theoretical approaches provide a framework for rationalizing the observed photophysical properties and for designing new complexes with tailored electronic characteristics.

Explaining Reaction Mechanisms at Transition Metal Sites

Theoretical calculations are crucial for elucidating the intricate mechanisms of reactions occurring at transition metal centers. scribd.com Ligand substitution reactions, a fundamental class of reactions for coordination complexes, can proceed through various pathways, including dissociative (D), associative (A), or interchange (I) mechanisms. scribd.comuomustansiriyah.edu.iq The specific pathway is influenced by factors such as the charge and size of the metal ion, its d-electron configuration, and the nature of the entering and leaving groups. uomustansiriyah.edu.iq

Computational methods, primarily DFT, can map the potential energy surface of a reaction, identifying intermediates and transition states. This allows for the calculation of activation energies, which provides a quantitative understanding of reaction kinetics. scribd.com For example, DFT calculations can help distinguish between different proposed mechanisms by comparing the calculated energy barriers with experimental observations.

While specific theoretical studies on the reaction mechanisms of 1,3-diphenylbenzo[f]quinoline complexes are not widely documented in the selected literature, the general methodologies are well-established. For instance, a proposed mechanism for the transition-metal-free synthesis of quinolines involves a transamination process followed by an oxidation-assisted intramolecular cyclization and subsequent aromatization, a pathway that could be rigorously modeled using DFT. frontiersin.org Understanding these mechanisms at a molecular level is essential for optimizing reaction conditions and for the rational design of new catalysts and functional materials. scribd.com

Applications of Metal-Benzoquinoline Complexes in Materials

Phosphorescent Emitters and Organic Light-Emitting Diodes (OLEDs)

Metal-benzoquinoline complexes, particularly those of iridium(III), are highly valued as phosphorescent emitters in the fabrication of Organic Light-Emitting Diodes (OLEDs). nih.gov Their success stems from the ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies, coupled with excellent color tunability and device stability. nih.gov

The emission color and efficiency of these complexes can be finely tuned by modifying the structure of the benzoquinoline ligand and the ancillary ligands. researchgate.net For example, neutral Ir(III) complexes bearing benzo[h]quinoline ligands and a substituted N-heterocyclic carbene ancillary ligand have been used to create bright yellow-emitting OLEDs. One such device exhibited a high maximum external quantum efficiency (EQE) of 20.6%, a current efficiency of 71.29 cd A⁻¹, and a low turn-on voltage of 2.9 V. acs.org

Complexes designed for longer wavelength emission are crucial for developing deep-red and near-infrared (NIR) OLEDs. Cationic iridium(III) complexes with phenylbenzo[g]quinoline ligands have been successfully used as dopants for solution-processable NIR OLEDs. researchgate.net These devices, emitting in the 690–850 nm range, showed an EQE of up to 0.67% and demonstrated a desirable small efficiency roll-off at increasing current densities. researchgate.net The bulky nature of the ligands in these octahedral Ir(III) complexes helps to prevent molecular aggregation and triplet-triplet annihilation, which contributes to this stable performance. researchgate.net

Emitter Complex (Ligands)Max. EQE (%)Emission Color/PeakTurn-on Voltage (V)Reference
Ir(III) with benzo[h]quinoline and substituted NHC20.6%Yellow2.9 V acs.org
[Ir(pbq-g)2(Bphen)]+PF6–0.67%NIR (690-850 nm)Not Specified researchgate.net
Ir(iqbt)2dpm>3%NIRNot Specified researchgate.net
Bis[2-(2-hydroxyphenyl) pyridine]berylliumNot Specified (3-8 cd/A)Blue (445 nm)3.0 V mdu.ac.in
Zinc complex with 2-(2-Pyridyl)benzimidazole and 2-methyl-8-hydroxyquinolineNot Specified (1.40 Cd/A)Green (532 nm)Not Specified mdu.ac.in

Design of Multifunctional Materials

The unique photophysical and chemical properties of metal-benzoquinoline complexes make them ideal candidates for the design of multifunctional materials, where luminescence is combined with other useful functions. A prominent area of application is in biomedicine, particularly for theranostics, which integrates therapeutic and diagnostic capabilities.

Heteroleptic cationic iridium complexes with a 2,3-diphenylbenzo[g]quinoxaline (dpbq) ligand serve as a prime example. rsc.org These complexes not only exhibit bright near-infrared phosphorescence in live cells, making them suitable for bioimaging, but they also demonstrate significant photodynamic therapy (PDT) effects. rsc.org Upon light activation, they can generate reactive oxygen species (ROS) that induce cell death, with some complexes showing potent photocytotoxicity at nanomolar concentrations. rsc.org The biological activity can be tuned by changing the ancillary diimine ligands, highlighting the importance of molecular design in achieving multifunctionality. rsc.org Similarly, other iridium complexes have been designed to act as luminescent probes and photosensitizers for PDT, capable of generating singlet oxygen upon irradiation. researchgate.net

Beyond theranostics, benzo[f] bjraylight.comresearchgate.netnaphthyridine derivatives, which share a similar fused heterocyclic core, have been synthesized and evaluated for their cytotoxic activities against human cancer cell lines and their ability to inhibit key enzymes like topoisomerase IIα. researchgate.net This demonstrates the potential of this class of compounds to serve as scaffolds for the development of new therapeutic agents. The combination of inherent luminescence for tracking and specific biological activity in a single molecule is a key goal in the design of advanced multifunctional materials.

Photoreactivity and Photocatalysis

The photoreactivity of metal complexes containing benzoquinoline ligands is intrinsically linked to their rich photophysical properties, which are characterized by intense absorption in the visible region and the formation of long-lived excited states. acs.org These properties are fundamental to their application in photocatalysis, where they can mediate a variety of chemical transformations through light-induced single-electron transfer (SET) or energy transfer processes. acs.orgnih.gov Transition metal complexes, particularly those of iridium(III) and platinum(II), featuring benzoquinoline-type ligands have been a major focus of research in this area. rsc.orgnsf.govpsu.edu

Upon absorption of light, these complexes transition to an excited state that is both a stronger oxidant and a stronger reductant than the ground state. acs.org This dual reactivity allows them to participate in both oxidative and reductive quenching cycles in photocatalysis. For instance, the photoexcited complex can accept an electron from a donor molecule, generating a reduced form of the catalyst and a radical cation of the donor. This reduced catalyst is a potent reductant that can then donate an electron to a substrate, completing the catalytic cycle. nih.gov

The specific photoreactive pathways and the efficiency of photocatalysis are influenced by several factors, including the nature of the metal center, the structure of the benzoquinoline ligand, and the ancillary ligands present in the complex. nsf.govacs.org For example, the introduction of phenyl substituents on the quinoline framework can tune the electronic properties and, consequently, the photophysical and photocatalytic behavior of the complex. acs.org

Iridium(III) complexes with cyclometalated benzoquinoline ligands are particularly noteworthy for their applications in photoredox catalysis. nsf.govrsc.org These complexes often exhibit high quantum yields of phosphorescence and long excited-state lifetimes, which are desirable for efficient bimolecular reactions. nsf.gov They have been employed as photocatalysts in a range of organic transformations, including the functionalization of organic substrates and the synthesis of complex molecules. psu.edu

The photoreactivity of these complexes also extends to their use as photosensitizers. In this role, the excited metal complex can transfer its energy to another molecule, such as molecular oxygen, to generate highly reactive singlet oxygen. This process is the basis for photodynamic therapy (PDT), where cyclometalated iridium complexes have shown promise in inducing cell death in cancer cells upon photoirradiation. rsc.org

While direct studies on the photoreactivity and photocatalysis of this compound complexes are not extensively documented, the established principles for related benzoquinoline complexes provide a strong foundation for predicting their behavior. The extended π-conjugation from the phenyl groups at the 1 and 3 positions is expected to influence the energy of the metal-to-ligand charge transfer (MLCT) and intraligand charge transfer (ILCT) excited states, thereby modulating their redox potentials and photocatalytic activity.

Below are tables summarizing representative data on the photophysical properties and photocatalytic applications of related benzoquinoline metal complexes, which can serve as a reference for the potential of this compound-based systems.

Table 1: Photophysical Properties of Representative Benzoquinoline Metal Complexes

Complex/LigandMetalEmission Max (nm)Quantum Yield (Φ)Excited-State Lifetime (τ, µs)Reference
Benzo[b]thiophen-2-ylquinolineIridium(III)6670.255.32 acs.org
Phenyl-substituted benzo[b]thiophen-2-ylquinolineIridium(III)-0.30- acs.org
Benzoquinoline (bzq)Platinum(II)Green Emission> 30%~10⁻⁴ s⁻¹ (radiative) rsc.org
Quinoline-derived ancillary ligandsIridium(III)650-7000.018 - 0.42- nsf.gov

Note: The data presented are for related benzoquinoline derivatives and serve as an illustrative guide.

Table 2: Examples of Photocatalytic Reactions Mediated by Transition Metal Complexes

Catalyst TypeReactionSubstrate ExampleProduct TypeKey ProcessReference
Ru(bpy)₃²⁺ typeReductionDimethyl maleateReduced esterSingle-Electron Transfer nih.gov
Cu(dap)₂⁺ typeReductive Coupling4-Nitrobenzyl bromideBibenzylSingle-Electron Transfer acs.org
Iridium(III) ComplexesPhotodynamic TherapyCellular componentsCell deathSinglet Oxygen Generation rsc.org
Coordination PolymersPollutant DegradationRhodamine BDegraded productsPhoto-redox reactions mdpi.com

Note: This table provides general examples of photocatalysis by transition metal complexes, highlighting the types of transformations possible.

Applications in Advanced Materials Science Beyond Coordination Complexes

Organic Electronics and Optoelectronics

The extended π-conjugated system and inherent charge transport capabilities of the benzo[f]quinoline (B1222042) core, modified by the presence of phenyl groups, make this compound and its derivatives suitable for several electronic applications.

In the field of OLEDs, derivatives of 1,3-diphenylbenzo[f]quinoline have been explored as ligands in iridium(III) complexes, which act as phosphorescent dopants in the emissive layer. These complexes are engineered to emit light in the near-infrared (NIR) spectrum. For instance, an iridium complex incorporating 1,3-diphenyl-benzo[f]quinoline, denoted as Ir(dpbq-f)2acac, has been synthesized and characterized for its potential in OLEDs. researchgate.net Research has shown that such complexes can achieve orange-red to NIR emissions. researcher.life The bulky nature of the this compound ligand can help to prevent molecular aggregation and triplet-triplet annihilation at high current densities, which is a common issue that leads to a decrease in efficiency, known as efficiency roll-off. researchgate.net

Table 1: OLED Performance of Related Iridium Complexes

ComplexEmission Range (nm)Max. EQE (%)Current Density for Max. EQE (mA/cm²)
[Ir(pbq-g)2(Bphen)]+PF6–690–8500.676
[Ir(mpbqx-g)2(Bphen)]+PF6–690–850~0.61>20

Note: This table presents data for related compounds to illustrate the potential of this class of materials.

While direct application of this compound in OFETs is not explicitly documented in the provided search results, the fundamental properties of related polycyclic aromatic hydrocarbons are highly relevant. The design of organic semiconductors for OFETs often focuses on materials with extensive π-conjugation to facilitate charge transport. nih.gov Thienoacenes, which are structurally related to benzoquinolines, have been investigated for this purpose. nih.gov The performance of OFETs is largely dependent on the intermolecular orbital overlap in the solid state, which dictates the charge carrier mobility. nih.gov For instance, derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (BTBT), a related heterocyclic structure, have demonstrated high hole mobilities of up to 2.0 cm²/V·s in vapor-deposited OFETs. nih.gov This suggests that the rigid, planar structure of the benzo[f]quinoline core could be advantageous for OFET applications, although further research into specific derivatives is needed.

In the context of OPVs, materials based on quinoline (B57606) and its derivatives can function as n-type (electron-accepting) materials. sigmaaldrich.com The electron-deficient nature of the nitrogen-containing quinoline ring makes it a suitable candidate for accepting electrons. While the provided information does not detail a specific OPV device incorporating this compound, the general principles of OPV design suggest its potential utility. The efficiency of OPVs relies on the effective separation of excitons into free charge carriers at the interface between a p-type (electron-donating) and an n-type material. researchgate.net The development of novel acceptor materials is a key area of research in the field.

Quinoline-based systems have been investigated for their potential in organic memory devices, specifically write-once-read-many (WORM) memory. rsc.org The operating principle of these devices often involves an electrically induced charge transfer state. Research on ferrocene-functionalized quinoline cores has demonstrated the ability to create ternary WORM memory devices. rsc.org These devices exhibit high on/off ratios (around 10⁴) and good stability. rsc.org The electronic properties of the quinoline moiety are central to this functionality. The introduction of different functional groups can modulate the electrochemical behavior and, consequently, the memory characteristics of the material. rsc.org

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. researchgate.netmdpi.com Organic molecules with large π-conjugated systems and significant charge transfer character often exhibit strong NLO responses. mdpi.com

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. researchgate.net This phenomenon is the basis for several advanced applications, such as 3D microfabrication and two-photon fluorescence microscopy. researchgate.net Materials with large 2PA cross-sections are highly sought after.

Research into compounds structurally related to this compound has shown promising 2PA properties. For instance, chromophores with a D–(π–A)3 arrangement, where D is an electron donor and A is an electron acceptor, have been synthesized and studied. rsc.org Imidazole-based tripodal chromophores have exhibited 2PA cross-section values up to 521 GM. rsc.org Similarly, other organic molecules containing quinoline rings as electron acceptors have been shown to possess significant 2PA activity. researchgate.net The 2PA cross-section is influenced by the molecular structure, including the length of the π-conjugation and the strength of donor-acceptor groups. researchgate.net While specific 2PA data for this compound is not available, the general characteristics of quinoline-based D-π-A systems suggest its potential as a scaffold for designing materials with enhanced NLO properties.

Photochromic and Fluoroswitching Materials

Photochromic materials exhibit a reversible change in their optical properties upon exposure to electromagnetic radiation. While specific studies detailing the photochromic behavior of this compound are not extensively documented in readily available literature, the broader class of quinoline and benzoquinoline derivatives has demonstrated significant potential in this area. Current time information in Bangalore, IN.kab.ac.ugresearchgate.net These compounds can undergo reversible photoisomerization, leading to a change in their absorption spectra and, consequently, their color. researchgate.net

The mechanism often involves a reversible electrocyclic reaction, where the molecule transitions between a colorless, closed-ring isomer and a colored, open-ring isomer upon irradiation with light of a specific wavelength. researchgate.net For instance, derivatives of 1,3-diazabicyclo[3.1.0]hex-3-ene featuring benzo[h]quinoline (B1196314) rings have been shown to be photochromic in the crystalline state, forming deeply colored and stable materials under UV radiation. kab.ac.ugresearchgate.net The photochromic properties of these related compounds are summarized in the table below.

Compound ClassPhotochromic BehaviorTriggerPotential Application
Benzo[h]quinoline-substituted 1,3-diazabicyclo[3.1.0]hex-3-enesReversible color change in solid stateUV irradiationOptical switches, data storage
3,3-diphenyl-3H-pyrano[3,2-f]quinolinePhotochromic behavior inhibited upon coordination with Ag(I) ionsUV irradiation (free ligand)Metal ion sensing

Table 1: Photochromic Properties of Related Benzoquinoline Derivatives. Data compiled from various sources. kab.ac.ugresearchgate.netcardiff.ac.uk

Furthermore, the concept of fluorescence switching, where the fluorescence of a molecule can be turned "on" or "off" by an external stimulus, is closely related to photochromism. Push-pull-type benzo[f]quinoline derivatives have been designed as environmentally responsive fluorescent dyes. acs.org These molecules can exhibit changes in their fluorescence properties in response to solvent polarity, which suggests the potential for this compound to be engineered for fluoroswitching applications. The coordination of a 3,3-diphenyl-3H-pyrano[3,2-f]quinoline ligand with silver (I) ions has been shown to inhibit its photochromic behavior while inducing a new, red-shifted emission peak, demonstrating a switch from photochromism to luminescence. cardiff.ac.uk

Random Laser Media

Random lasers are a unique class of lasers where the optical feedback is provided by multiple scattering in a disordered gain medium, rather than by a conventional resonant cavity. wikipedia.orgmdpi.comrsc.org This property makes them attractive for applications where low spatial coherence is desirable, such as in speckle-free imaging. rsc.org Organic molecules with high fluorescence quantum yields are excellent candidates for the gain medium in random lasers.

While specific studies on the use of this compound as a random laser medium are not prevalent, the broader family of quinoline derivatives has been investigated for this purpose. mdpi.com For instance, a new class of conjugated quinoline derivatives, when combined with ZnO nanoparticles as scatterers, has been shown to produce random lasing. mdpi.com The quinoline derivative acts as the gain medium, and upon optical pumping, sharp emission peaks with a narrow spectral width (Δλ = 0.5 nm) are observed, which is a characteristic of random laser action. mdpi.com

The fundamental components for achieving random lasing are a gain medium and a scattering medium. The table below outlines the typical components used in quinoline-based random laser systems.

ComponentMaterial ExampleFunction
Gain Medium Quinoline Schiff BasesProvides optical amplification through stimulated emission.
Scattering Medium ZnO, SiO₂, TiO₂, Al₂O₃ nanoparticlesInduces multiple scattering of light, providing the necessary feedback for lasing. mdpi.com

Table 2: Components of a Quinoline-Based Random Laser System. mdpi.com

Given the fluorescent properties of many benzo[f]quinoline derivatives, it is plausible that this compound could function as an effective gain medium. researchgate.net The high fluorescence quantum yield is a critical parameter for a material to act as a gain medium, and many quinoline derivatives are known for their strong luminescence. researchgate.net The incorporation of this compound into a matrix with scattering nanoparticles could potentially lead to the development of novel random laser systems.

Host Materials for Active Components in Polymeric Matrices

In the field of organic electronics, particularly in organic light-emitting diodes (OLEDs), host-guest systems are commonly employed in the emissive layer. The host material constitutes the matrix in which the emissive dopant (guest) is dispersed. An ideal host material should possess a high triplet energy level to confine the excitons on the guest molecules, good charge carrier mobility, and excellent thermal and morphological stability. acs.org

Benzo[f]quinoline derivatives have emerged as promising host materials for phosphorescent OLEDs (PhOLEDs). acs.orgmdpi.com These materials often exhibit bipolar charge transport properties, meaning they can transport both electrons and holes, which is crucial for achieving balanced charge injection and recombination in the emissive layer, leading to higher device efficiency. acs.org For instance, thermally stable benzo[f]quinoline-based bipolar host materials have been developed for green PhOLEDs. acs.org

While specific data for this compound as a host material is not explicitly detailed, a closely related compound, 4-(3-(fluoranthen-3-yl)-5-(fluoranthen-4-yl)phenyl)-2-phenyl-benzo[h]quinoline (FRT-PBQ), has been synthesized and used as an electron transport material in solution-processed red PhOLEDs, demonstrating high efficiency and longer device lifetime. rsc.org The synthesis of a carbazole-based host material involved the use of 9-bromobenzo[f]quinoline, highlighting the utility of the benzo[f]quinoline moiety in constructing host materials. mdpi.com

The incorporation of such host materials into polymeric matrices is a key strategy for fabricating solution-processed devices. Quinoline derivatives have been used as dopants in polymer-LED materials. researchgate.net The properties of a benzo[h]quinoline-based electron transport material are summarized below.

PropertyValueSignificance
Glass Transition Temperature (Tg) ~184 °CHigh thermal stability, leading to stable device performance. rsc.org
Charge Transport Moderately high electron transportFacilitates efficient charge injection and recombination. rsc.org
Device Performance (Red PhOLED) Current Efficiency: 20.7 cd A⁻¹Demonstrates the potential for high-efficiency devices. rsc.org
Device Performance (Red PhOLED) External Quantum Efficiency: 15.5%Indicates efficient conversion of electrical energy to light. rsc.org

Table 3: Properties of a Benzo[h]quinoline-Based Electron Transport Material (FRT-PBQ). rsc.org

The structural characteristics of this compound, with its extended π-conjugation and rigid aromatic core, make it a strong candidate for a host material. Doping this compound into a suitable polymer matrix could pave the way for the development of efficient and stable light-emitting devices.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of new synthetic routes for 1,3-diphenylbenzo[f]quinoline and its derivatives is a key area of ongoing research. Current efforts are aimed at improving reaction efficiency, reducing the number of steps, and achieving higher yields and regioselectivity. One-pot multicomponent reactions, such as the intermolecular imino Diels-Alder reaction, have shown promise in synthesizing derivatives like 1,3-diphenylbenzo[f] nih.govresearchgate.netnaphthyridines with good yields and regioselectivity. researchgate.net Another approach involves the catalyst-free reaction of m-phenylenediamine (B132917) with unsymmetrical 1,3-diketones containing a trifluoromethyl group to produce substituted 7-aminoquinolines, a method that avoids the need for harsh acidic conditions. nih.gov

Furthermore, innovative strategies such as iron(III) chloride-promoted reactions of cyclic imines with alkynes are being explored to create novel substituted quinolines. rsc.org Rhodium(II)-catalyzed cyclopropanation-ring expansion reactions of indoles with halodiazoacetates also present a mild and efficient pathway to quinoline-3-carboxylates. beilstein-journals.org These advanced synthetic methods are crucial for creating a diverse library of this compound analogs with tailored properties.

Advanced Characterization Techniques for Ultrafast Dynamics

Understanding the excited-state dynamics of this compound is critical for its application in optoelectronic devices. Advanced spectroscopic techniques operating on the femtosecond timescale are being employed to unravel these complex processes. u-strasbg.fr Femtosecond transient absorption (fs-TA) spectroscopy, for instance, allows for the direct observation of ultrafast events like charge transfer and intersystem crossing. acs.orgcaltech.edu

By using femtosecond pulses of X-ray light, researchers can capture the ephemeral movements of electrons in transient states, providing a direct characterization of the molecule's structural rearrangements upon photoexcitation. lbl.gov Techniques like femtosecond stimulated Raman spectroscopy (FSRS) can provide high-resolution "movies" of atomic motions on molecular timescales, offering unprecedented insight into photochemical events. ustc.edu.cn These methods are instrumental in elucidating the interplay between electronic and vibrational dynamics, which governs the photophysical properties of this compound and its derivatives. u-strasbg.fr

High-Throughput Computational Screening and Machine Learning in Molecular Design

The vast chemical space of possible this compound derivatives necessitates the use of computational tools for efficient exploration. High-throughput virtual screening (HTVS) and machine learning (ML) are emerging as powerful strategies for identifying promising candidates with desired properties. nih.govnih.gov These computational approaches can screen large libraries of virtual compounds, predicting their properties and prioritizing them for synthesis and experimental validation. nih.govnih.gov

Machine learning models, such as random forests and artificial neural networks, can be trained on existing experimental data to predict the activity and properties of new molecules. mdpi.comscielo.brsioc-journal.cn This data-driven approach accelerates the design-build-test-learn cycle in materials discovery. arxiv.orgscholar9.com For example, ML has been used to design novel quinolinesulfonamide-triazole hybrids with potential anticancer activity. mdpi.com The synergy of high-throughput computational screening and machine learning is expected to significantly accelerate the discovery of new this compound-based materials. sioc-journal.cn

Development of Structure-Property Relationship Models for Rational Materials Design

A fundamental goal in materials science is to establish clear relationships between a molecule's structure and its resulting properties. For this compound and its analogs, developing robust quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models is a key focus. researchgate.netnih.gov These models use statistical methods to correlate molecular descriptors with experimental data, enabling the prediction of properties for new, unsynthesized compounds. researchgate.netacs.org

By analyzing how modifications to the molecular structure affect properties like lipophilicity, receptor affinity, and photophysical behavior, researchers can rationally design new materials with optimized performance. nih.govrsc.org For instance, QSAR studies have been used to understand the biodegradation of N-heterocycles and the anti-melanoma activity of imidazole (B134444) derivatives. scielo.brd-nb.info The development of predictive QSAR and QSPR models for this compound will guide the synthesis of next-generation materials for targeted applications.

Integration into Multifunctional Advanced Materials Systems

The unique properties of this compound make it a promising building block for multifunctional advanced materials. Research is increasingly focused on integrating this compound into complex systems to create materials with novel functionalities. For example, its derivatives are being investigated for their potential in organic field-effect transistors (OFETs) and as components in stretchable electronic devices. qut.edu.au

The development of materials that respond to multiple stimuli is another exciting area. By carefully designing the molecular structure and controlling intermolecular interactions, it may be possible to create this compound-based materials that exhibit, for instance, both mechanochromic and photochromic behavior. rsc.org Furthermore, the integration of these molecules into supramolecular assemblies and nanomaterials could lead to applications in areas such as sensing, catalysis, and drug delivery. nih.gov The ability to combine the properties of this compound with other functional components opens up a vast landscape for the creation of next-generation advanced materials.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for assessing the mutagenic potential of 1,3-Diphenylbenzo[f]quinoline derivatives?

  • Methodology : Utilize the Salmonella typhimurium TA100 strain for Ames testing, as this model is validated for detecting frameshift mutations in polycyclic aromatic compounds. Derivatives such as dihydrodiols or tetrahydroepoxides should be synthesized and tested to evaluate metabolic activation pathways. Include positive controls (e.g., benzo[a]pyrene) and quantify revertant colonies per nmol to establish dose-response relationships .

Q. Which structural characterization techniques are critical for confirming the molecular geometry of this compound?

  • Methodology :

  • X-ray crystallography : Determine non-planarity using deviations from mean planes (e.g., C3 deviates by 0.169 Å in benzo[f]quinoline derivatives) and dihedral angles between aromatic rings (e.g., 71.1° between phenyl substituents) .

  • Spectroscopy : Use 1H^1H-NMR to confirm substituent positions and FT-IR to identify functional groups.

  • Computational modeling : Compare experimental data with DFT-optimized structures to validate intramolecular interactions like C–H···π and π–π stacking (e.g., 3.78 Å between pyridyl rings) .

    Structural Parameter Value
    Dihedral angle (phenyl rings)71.1°
    π–π stacking distance3.7838 Å
    Deviation of C3 from plane0.169 Å

Advanced Research Questions

Q. How can electrochemical methods be integrated to study redox behavior in substituted benzoquinolines?

  • Methodology :

  • Cyclic voltammetry : Characterize oxidation/reduction potentials of carbaldehyde precursors and their acid/alcohol derivatives. Use a three-electrode system with a glassy carbon working electrode and Ag/AgCl reference.
  • Controlled potential electrolysis : Synthesize oxidized products (e.g., quinoline acids) and correlate peak currents with reaction yields. Optimize conditions (e.g., solvent, pH) to minimize overpotential .
  • Hydrolysis studies : Monitor post-oxidation stability of intermediates under varying pH to identify degradation pathways .

Q. What synthetic strategies resolve challenges in multi-step functionalization of the benzoquinoline core?

  • Methodology :

  • Friedländer reaction : Optimize catalyst selection (e.g., CAN vs. KHSO₄) and solvent (e.g., THF vs. MeOH) to improve yields of chloromethyl intermediates (e.g., 84% yield achieved using 4-(chloroethyl)acetoacetate) .
  • Williamson ether synthesis : Introduce alkoxy groups via nucleophilic substitution of chloromethyl derivatives. Purify via column chromatography or recrystallization to isolate regioselective products .
  • Microwave/ultrasound-assisted reactions : Reduce reaction times and byproduct formation in cyclization steps (e.g., benzoxepino-quinoline synthesis) .

Q. How can contradictions between computational predictions (e.g., QSAR) and experimental bioactivity data be resolved?

  • Methodology :

  • Validation assays : Perform in vitro testing (e.g., antiprotozoal or anticancer assays) for derivatives with divergent QSAR predictions. Use IC₅₀ values to refine computational models .
  • ADMET profiling : Incorporate bioavailability (e.g., LogP), metabolic stability (e.g., CYP450 inhibition), and toxicity (e.g., Ames test) to contextualize discrepancies.
  • Docking studies : Compare binding poses in target proteins (e.g., acetylcholinesterase for Alzheimer’s research) with steric/electronic effects of substituents .

Data Analysis & Contradiction Resolution

Q. What statistical frameworks are suitable for analyzing conflicting cytotoxicity data across benzoquinoline derivatives?

  • Methodology :

  • Multivariate analysis : Apply principal component analysis (PCA) to correlate substituent electronegativity, lipophilicity, and cytotoxicity.
  • Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to quantify efficacy differences between derivatives.
  • Meta-analysis : Aggregate data from heterogeneous studies (e.g., varying cell lines or exposure times) to identify trends .

Synthesis & Functionalization

Q. What catalytic systems enhance regioselectivity in the synthesis of this compound analogs?

  • Methodology :

  • Lewis acid catalysts : Employ iodine or HCl in THF to direct cyclization during Friedländer reactions .
  • Transition metal catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of nitro- or chloro-substituted intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.